molecular formula C48H97N3O2 B12661150 N,N'-(Iminodiethylene)bisdocosanamide CAS No. 93858-16-3

N,N'-(Iminodiethylene)bisdocosanamide

Katalognummer: B12661150
CAS-Nummer: 93858-16-3
Molekulargewicht: 748.3 g/mol
InChI-Schlüssel: LCXDVRRNNYKJBW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N’-(Iminodiethylene)bisdocosanamide is a chemical compound with the molecular formula C48H97N3O2 and a molecular weight of 748.30268 g/mol . This compound is known for its unique structure, which includes long hydrocarbon chains and an iminodiethylene linkage. It is used in various industrial and scientific applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(Iminodiethylene)bisdocosanamide typically involves the reaction of docosanoic acid with iminodiethylene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize the yield and purity of the compound .

Industrial Production Methods

In industrial settings, the production of N,N’-(Iminodiethylene)bisdocosanamide is scaled up using large reactors and continuous flow systems. The process is designed to be efficient and cost-effective, with careful monitoring of reaction parameters to maintain product quality. The final product is purified using techniques such as crystallization or chromatography to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions

N,N’-(Iminodiethylene)bisdocosanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

N,N’-(Iminodiethylene)bisdocosanamide has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of N,N’-(Iminodiethylene)bisdocosanamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N,N’-(Iminodiethylene)bisdocosanamide include:

Uniqueness

N,N’-(Iminodiethylene)bisdocosanamide is unique due to its long hydrocarbon chains and specific iminodiethylene linkage. This structure imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields .

Eigenschaften

CAS-Nummer

93858-16-3

Molekularformel

C48H97N3O2

Molekulargewicht

748.3 g/mol

IUPAC-Name

N-[2-[2-(docosanoylamino)ethylamino]ethyl]docosanamide

InChI

InChI=1S/C48H97N3O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-47(52)50-45-43-49-44-46-51-48(53)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h49H,3-46H2,1-2H3,(H,50,52)(H,51,53)

InChI-Schlüssel

LCXDVRRNNYKJBW-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)NCCNCCNC(=O)CCCCCCCCCCCCCCCCCCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.